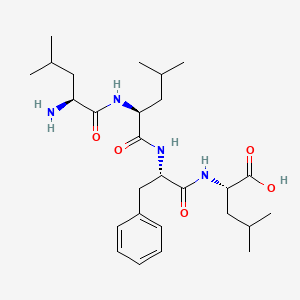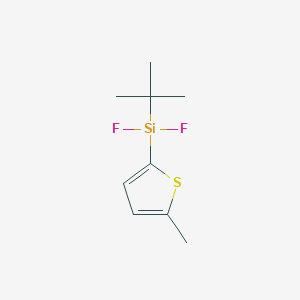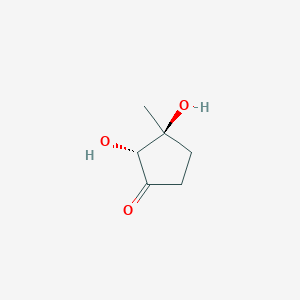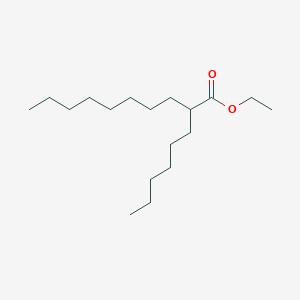![molecular formula C13H13Cl2NO3 B14197005 (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate CAS No. 922735-35-1](/img/structure/B14197005.png)
(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate: is an organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a cyano group, a dichlorophenyl group, and an acetate group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate typically involves multiple steps. One common method includes the reaction of (2,4-dichlorophenyl)methanol with a suitable cyanating agent to introduce the cyano group. This is followed by the esterification of the resulting intermediate with acetic anhydride to form the acetate ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities. It can be used in the development of bioactive molecules that target specific enzymes or receptors in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases by modulating biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and modifying the local environment.
類似化合物との比較
- (2R)-1-Cyano-3-[(2,4-difluorophenyl)methoxy]propan-2-yl acetate
- (2R)-1-Cyano-3-[(2,4-dibromophenyl)methoxy]propan-2-yl acetate
- (2R)-1-Cyano-3-[(2,4-dimethylphenyl)methoxy]propan-2-yl acetate
Comparison: Compared to its analogs, (2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The dichlorophenyl group provides a balance of hydrophobicity and electron-withdrawing effects, making it distinct from other similar compounds with different substituents.
特性
CAS番号 |
922735-35-1 |
|---|---|
分子式 |
C13H13Cl2NO3 |
分子量 |
302.15 g/mol |
IUPAC名 |
[(2R)-1-cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl] acetate |
InChI |
InChI=1S/C13H13Cl2NO3/c1-9(17)19-12(4-5-16)8-18-7-10-2-3-11(14)6-13(10)15/h2-3,6,12H,4,7-8H2,1H3/t12-/m1/s1 |
InChIキー |
CAPLYRUTYVBJOQ-GFCCVEGCSA-N |
異性体SMILES |
CC(=O)O[C@H](CC#N)COCC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CC(=O)OC(CC#N)COCC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)


![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)


![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)

![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
